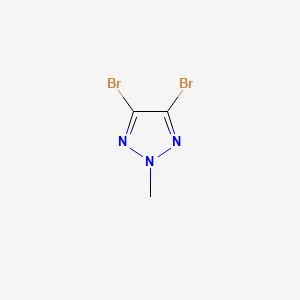

4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Descripción

Overview of 1,2,3-Triazoles in Heterocyclic Chemistry

1,2,3-Triazoles are five-membered heterocyclic compounds containing three adjacent nitrogen atoms. tandfonline.com This aromatic ring system is a prominent structural motif in medicinal chemistry and materials science. iosrjournals.org The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible. iosrjournals.orgsemanticscholar.org This has led to an explosion of research into their applications. 1,2,3-triazoles are known for their stability and can act as bioisosteres for amide bonds, influencing the pharmacokinetic properties of molecules. nih.gov Their unique electronic properties also make them valuable in the development of functional materials. iosrjournals.org

Significance of Halogenated Triazoles in Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms onto the triazole ring significantly enhances their synthetic utility. Halogenated triazoles, such as 4,5-dibromo-1,2,3-triazoles, serve as versatile intermediates for the synthesis of more complex, polysubstituted triazoles. nih.govresearchgate.net The carbon-halogen bonds can be readily functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of substituents at specific positions on the triazole ring. nih.gov This synthetic flexibility is crucial in medicinal chemistry for the generation of libraries of compounds for drug discovery. The presence of halogens can also directly impact the biological activity of a molecule by influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. frontiersin.org

Historical Context of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole Research

The study of azole derivatives for medicinal purposes began to gain significant traction in the mid-20th century, with the discovery of their antifungal properties. nih.gov The subsequent development of first-generation triazoles like fluconazole (B54011) and itraconazole (B105839) marked a major advancement in antifungal therapy. nih.gov Research into dibrominated triazoles, including the precursor 4,5-dibromo-2H-1,2,3-triazole, has been driven by their utility as building blocks. The regioselective alkylation of 4,5-dibromo-1,2,3-triazole is a key step in accessing specific isomers, such as the N-2 substituted this compound. researchgate.net This particular compound is primarily of interest as a synthetic intermediate, allowing for subsequent modifications at the bromine-substituted positions to create a diverse array of molecules with potential applications in various fields of chemical research. researchgate.net

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₃H₃Br₂N₃ |

| Molecular Weight | 240.88 g/mol |

| CAS Number | 28938-17-2 |

| IUPAC Name | 4,5-dibromo-2-methyl-1,2,3-triazole |

Synthesis of this compound

A common synthetic route to this compound involves the N-alkylation of 4,5-dibromo-2H-1,2,3-triazole. A typical procedure is outlined below:

| Reactants | Reagents and Conditions | Product |

| 4,5-dibromo-2H-1,2,3-triazole, Iodomethane | Potassium carbonate, Tetrahydrofuran (B95107), -10 °C to 40 °C | This compound |

In this reaction, 4,5-dibromo-2H-1,2,3-triazole is dissolved in a suitable solvent like tetrahydrofuran. chemicalbook.com A base, such as potassium carbonate, is added to deprotonate the triazole ring, making it nucleophilic. chemicalbook.com The reaction mixture is then cooled before the addition of an alkylating agent, in this case, iodomethane. chemicalbook.com The reaction is subsequently warmed and stirred until completion. chemicalbook.com An aqueous workup followed by extraction and purification yields the desired product, this compound. chemicalbook.com It is important to note that this reaction can also produce the isomeric 4,5-dibromo-1-methyl-1H-1,2,3-triazole, and the regioselectivity can be influenced by the reaction conditions.

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dibromo-2-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHACSBPYOBEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618457 | |

| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28938-17-2 | |

| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dibromo 2 Methyl 2h 1,2,3 Triazole

Direct Bromination Approaches

Direct bromination strategies involve introducing the bromine atoms onto a pre-existing triazole ring. This can be done either before or after the N-methylation step.

Bromination of 2-methyl-2H-1,2,3-triazole

The direct bromination of 2-methyl-2H-1,2,3-triazole to yield the 4,5-dibromo derivative is a theoretically possible route. This approach would involve the electrophilic substitution of the hydrogen atoms at the C4 and C5 positions of the triazole ring with bromine. However, this method is not extensively documented in scientific literature, suggesting that it is a less common or less efficient pathway compared to other synthetic strategies. The alternative, involving bromination of the parent heterocycle followed by methylation, is the more established and widely reported method.

Bromination of 1H-1,2,3-triazole followed by N-methylation

A more conventional two-step approach begins with the bromination of the parent 1H-1,2,3-triazole. This reaction readily proceeds to form 4,5-dibromo-1H-1,2,3-triazole. chemicalbook.comresearchgate.net This intermediate is a stable, crystalline solid that serves as the precursor for the subsequent methylation step. researchgate.net

The N-methylation of 4,5-dibromo-1H-1,2,3-triazole is a critical step that typically yields a mixture of two constitutional isomers: the desired 4,5-dibromo-2-methyl-2H-1,2,3-triazole (N2-isomer) and 4,5-dibromo-1-methyl-1H-1,2,3-triazole (N1-isomer). researchgate.netnih.gov The alkylation of NH-1,2,3-triazoles is often not regioselective and leads to the formation of an isomeric mixture of products. researchgate.net The separation of these isomers can be challenging, which has driven the development of more regioselective methods.

Regioselective Synthesis Strategies

To overcome the challenge of forming isomeric mixtures, significant research has focused on developing regioselective synthesis strategies that preferentially yield the N2-substituted isomer. These methods primarily involve the careful N-alkylation of the 4,5-dibromo-1H-1,2,3-triazole precursor.

N-Alkylation of 4,5-Dibromo-1H-1,2,3-triazole leading to 2-Substituted Isomers

The N-alkylation of the ambident 4,5-dibromo-1H-1,2,3-triazolide anion is the most pivotal and widely studied method for synthesizing this compound. The regiochemical outcome of this reaction—that is, whether alkylation occurs at the N1 or N2 position—is highly dependent on a variety of factors, including the choice of alkylating agent, the base, the solvent, and the reaction temperature. researchgate.netrsc.orgresearchgate.net

Simple alkyl halides are common electrophiles used in this synthesis.

Methyl Iodide: The reaction of 4,5-dibromo-1H-1,2,3-triazole with methyl iodide (iodomethane) in the presence of a base like potassium carbonate is a standard procedure. chemicalbook.com This reaction typically produces a mixture of the N1 and N2 methylated isomers, which must then be separated. For instance, one documented synthesis using potassium carbonate as the base in tetrahydrofuran (B95107) resulted in the isolation of the N1-isomer, 4,5-dibromo-1-methyl-1H-1,2,3-triazole, in 57% yield after purification, indicating the concurrent formation of the N2-isomer. chemicalbook.com

Chloromethyl methyl ether: The reaction of 4,5-dibromo-1H-1,2,3-triazole with chloromethyl methyl ether has also been studied. This alkylating agent similarly results in a mixture of the N1 and N2-substituted products, further highlighting the inherent challenge of controlling regioselectivity in the alkylation of the dibromotriazole system. rsc.org

Controlling the regioselectivity of the N-alkylation is paramount for an efficient synthesis of the target N2-isomer. Research has shown that several reaction parameters can be manipulated to influence the N1 versus N2 product ratio.

Solvent and Base System: The choice of solvent and base is critical. The use of polar aprotic solvents, such as N,N-dimethylformamide (DMF), in combination with a base like potassium carbonate (K₂CO₃), has been shown to highly favor the formation of the N2-substituted product. researchgate.netnih.gov This combination is effective for the N2-arylation of 4,5-dibromo-1,2,3-triazole and the principle extends to alkylations. nih.gov The solvent can influence the dissociation and solvation of the triazolide anion, thereby affecting the nucleophilicity of the different nitrogen atoms.

Steric and Electronic Effects: The substituents on the triazole ring itself play a significant role. The presence of two bulky bromine atoms at the C4 and C5 positions creates steric hindrance around the N1 position. This steric crowding can direct the incoming alkyl group preferentially to the more accessible N2 position.

Temperature: Reaction temperature is another key variable. Performing the alkylation at lower temperatures can enhance selectivity. For example, a procedure involving the methylation of 4,5-dibromo-1H-1,2,3-triazole specifies cooling the reaction mixture to -10 °C before the slow addition of iodomethane. chemicalbook.com Lower temperatures can help favor the kinetically controlled product, which in many cases is the N2-isomer.

The interplay of these factors—solvent polarity, the nature of the counter-ion from the base, steric hindrance from the bromo substituents, and temperature—determines the final ratio of N1 to N2 isomers. By carefully optimizing these conditions, the synthesis can be directed to selectively produce this compound.

The following table summarizes findings from various studies on the N-alkylation of 4,5-dibromo-1H-1,2,3-triazole, illustrating the impact of different reaction conditions.

| Alkylating Agent | Base | Solvent | Temperature | Products / Observations | Reference |

|---|---|---|---|---|---|

| Iodomethane | Potassium Carbonate | Tetrahydrofuran (THF) | -10 °C to 40 °C | Mixture of N1 and N2 isomers; N1 isomer isolated in 57% yield. | chemicalbook.com |

| Chloromethyl methyl ether | Not specified | Not specified | Not specified | Mixture of N1 and N2 substituted products. | rsc.org |

| Electron-deficient aromatic halides | Potassium Carbonate | N,N-Dimethylformamide (DMF) | Not specified | High regioselectivity for the N2-aryl product. | researchgate.netnih.gov |

Role of Substituents in Directing Regioselectivity

The regioselectivity of N-alkylation or N-arylation on the 1,2,3-triazole ring is a critical aspect of its synthesis. The triazole ring has three nitrogen atoms, but substitution typically occurs at the N1 or N2 positions. In the case of 4,5-dibromo-1,2,3-triazole, the substituents at the C4 and C5 positions play a decisive role in directing incoming electrophiles to the N2 position. researchgate.netscielo.br

The presence of bulky bromine atoms at both the C4 and C5 positions creates significant steric hindrance. researchgate.netnih.gov This steric congestion disfavors substitution at the adjacent N1 (and N3) positions. researchgate.netscielo.br Consequently, alkylating and arylating agents preferentially attack the sterically more accessible N2 nitrogen atom. researchgate.net This directing effect is a combination of steric hindrance and potential electronic effects induced by the two halogen atoms. acs.orgacs.org This high regioselectivity makes 4,5-dibromo-1,2,3-triazole a valuable precursor for the specific synthesis of N2-substituted 1,2,3-triazoles. researchgate.net The strategy of using removable bromine substituents is an effective way to suppress undesired alkylation pathways and ensure high N2 regioselectivity. organic-chemistry.org

Arylation of 4,5-Dibromo-1,2,3-triazole for 2-Aryl Derivatives

A highly regioselective N2-arylation process has been developed using 4,5-dibromo-1,2,3-triazole as the starting material. acs.orgcapes.gov.brnih.gov The reaction with various aromatic halides yields the corresponding 2-aryl-4,5-dibromotriazoles with high selectivity. acs.orgnih.govresearchgate.net This method provides an efficient route to N2-aryl triazole derivatives, which can be challenging to synthesize via other methods. acs.org The reaction typically involves treating the 4,5-dibromo-1,2,3-triazole with an aryl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). acs.orgacs.orgresearchgate.net

Use of Electron-Deficient Aromatic Halides

The N2-arylation of 4,5-dibromo-1,2,3-triazole proceeds with particular efficiency when using electron-deficient aromatic halides. acs.orgacs.orgnih.govresearchgate.net The reaction is a nucleophilic aromatic substitution (SNAr) where the triazole anion acts as the nucleophile. The presence of electron-withdrawing groups on the aromatic halide activates the ring towards nucleophilic attack, facilitating the displacement of the halide. nih.gov

A typical experimental procedure involves heating a mixture of the aromatic halide, 4,5-dibromo-1,2,3-triazole, and potassium carbonate in DMF. acs.orgacs.org For instance, the reaction of 4,5-dibromo-1,2,3-triazole with 2-fluoronitrobenzene in DMF with K2CO3 as the base at 70 °C for one hour afforded the N2-arylated product in 96% isolated yield as a single isomer. acs.org The high regioselectivity is consistently observed across a range of electron-deficient substrates. researchgate.net

Table 1: Examples of N2-Arylation of 4,5-Dibromo-1,2,3-triazole with Electron-Deficient Arenes acs.org

| Entry | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Fluoro-4-nitrobenzene | 2-(4-Nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole | 95 |

| 2 | 1-Fluoro-2-nitrobenzene | 2-(2-Nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole | 96 |

| 3 | 2,4-Difluoronitrobenzene | 2-(4-Fluoro-2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole | 94 |

| 4 | 1-Bromo-4-fluoronitrobenzene | 2-(4-Fluoro-3-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole | 95 |

Catalytic Approaches for N2-Arylation

While the SNAr reaction with activated aryl halides is effective, catalytic methods have been developed to broaden the scope of N2-arylation for 1,2,3-triazoles, including reactions with less reactive aryl halides. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions represent a significant approach. researchgate.netnih.gov The use of a palladium catalyst with sterically hindered biaryl phosphine (B1218219) ligands has been shown to achieve highly N2-selective arylation of 1,2,3-triazoles with aryl bromides, chlorides, and triflates. nih.gov Theoretical calculations suggest that the high N2-selectivity arises from the kinetically favored formation of the N2-arylated product. nih.gov

Copper-catalyzed Ullmann-type coupling reactions are also employed for the N-arylation of triazoles. researchgate.netresearchgate.net However, for simple triazoles, these reactions can often lead to mixtures of regioisomers. nih.gov The presence of the 4,5-disubstitution, as in 4,5-dibromo-1,2,3-triazole, sterically promotes the formation of the N2 isomer even in these catalytic systems. researchgate.netnih.gov Catalyst-free methods using diaryl iodonium (B1229267) salts have also been reported, providing good to excellent yields of N2-aryl-1,2,3-triazoles with high regioselectivity. nih.govacs.org

Multi-Step Synthesis Pathways Involving this compound as an Intermediate

The compound this compound is a valuable intermediate in multi-step synthetic pathways designed to produce complex, polysubstituted 1,2,3-triazoles. researchgate.netrsc.org The synthetic strategy leverages the high N2-regioselectivity of the initial alkylation of 4,5-dibromo-1,2,3-triazole to install the methyl group at the desired position. researchgate.netscielo.br

Once the this compound core is formed, the bromine atoms serve as functional handles for further elaboration. researchgate.netorganic-chemistry.org These bromine atoms can be readily transformed into various other groups through transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org For example, a Suzuki cross-coupling reaction can be used to introduce aryl or alkyl groups at the C4 and C5 positions, leading to the synthesis of 2,4,5-trisubstituted triazoles. organic-chemistry.org This stepwise approach, involving initial N2-alkylation followed by C-C bond formation, provides a versatile and efficient route to poly-substituted triazoles that are otherwise difficult to access. organic-chemistry.org This strategy has also been applied in continuous-flow processes for the synthesis of drug precursors. rsc.orgnih.gov

Purification and Characterization Techniques in Synthesis

The purification of this compound and related compounds typically involves standard laboratory techniques. Following synthesis, the crude product can often be purified by precipitation. One method involves adding hexane (B92381) as an anti-solvent to a solution of the compound in methyl tert-butyl ether to induce precipitation of the solid product, which is then collected by filtration. chemicalbook.com

For more rigorous purification, chromatographic methods are employed. These include filtration through a pad of silica (B1680970) gel or flash chromatography on a silica gel column. acs.org

The characterization and structural confirmation of the synthesized triazoles rely on a combination of spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the molecular structure and confirming the regioselectivity of the substitution. nih.govuzhnu.edu.ua In cases of ambiguity, two-dimensional NMR techniques can be used for explicit structural elucidation. rsc.org For unambiguous confirmation of the molecular structure and regiochemistry, single-crystal X-ray diffraction analysis is the definitive technique. rsc.orgchemrxiv.org

Chemical Transformations and Reactivity of 4,5 Dibromo 2 Methyl 2h 1,2,3 Triazole

Bromine-Lithium Exchange Reactions

Bromine-lithium exchange is a powerful and widely utilized method for the conversion of aryl and heteroaryl bromides into their corresponding organolithium species. These intermediates are highly reactive and can be trapped with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. In the case of 4,5-dibromo-2-methyl-2H-1,2,3-triazole, this reaction proceeds with high regioselectivity.

Lithiation at the 5-position

Research has shown that the reaction of 2-substituted 4,5-dibromo-2H-1,2,3-triazoles with butyllithium (B86547) in an ethereal solvent at low temperatures results in the selective exchange of the bromine atom at the 5-position. rsc.org This regioselectivity is a key feature of the reactivity of this scaffold, allowing for the controlled, stepwise functionalization of the triazole ring. The resulting 4-bromo-5-lithio-2-methyl-2H-1,2,3-triazole is a versatile intermediate for further synthetic elaborations. A subsequent bromine-lithium exchange at the 4-position can also be achieved, enabling exhaustive functionalization of the triazole core. rsc.org

Quenching with Electrophiles for C-functionalization

The 4-bromo-5-lithio-2-methyl-2H-1,2,3-triazole intermediate can be readily quenched with a variety of electrophiles to introduce new substituents at the 5-position. This C-functionalization strategy provides access to a diverse array of 5-substituted-4-bromo-2-methyl-2H-1,2,3-triazoles.

The reaction of the lithiated intermediate with carbon dioxide, typically introduced as a gas or in solid form (dry ice), leads to the formation of a carboxylic acid at the 5-position. rsc.org This carboxylation reaction is a high-yielding process that provides a valuable synthetic handle for further modifications, such as amide bond formation or reduction to an alcohol.

Thiolation of the 5-position can be achieved by quenching the organolithium species with disulfides, such as dimethyl disulfide or diphenyl disulfide. rsc.org This reaction introduces a thioether moiety onto the triazole ring, affording compounds like 4-bromo-5-(methylthio)-2-methyl-2H-1,2,3-triazole or 4-bromo-5-(phenylthio)-2-methyl-2H-1,2,3-triazole in excellent yields. rsc.org

The nucleophilic nature of the lithiated triazole allows it to react readily with carbonyl compounds. For instance, treatment with benzophenone (B1666685) yields the corresponding tertiary alcohol, (4-bromo-2-methyl-2H-1,2,3-triazol-5-yl)(diphenyl)methanol. rsc.org This reaction demonstrates the utility of the bromine-lithium exchange for the formation of new carbon-carbon bonds and the introduction of sterically demanding substituents.

Table 1: Products from Bromine-Lithium Exchange and Electrophilic Quenching of a 2-Substituted 4,5-Dibromo-2H-1,2,3-triazole Derivative This table is based on data for the analogous 2-methoxymethyl derivative.

| Electrophile | Reagent | Product at 5-position | Yield (%) |

| Proton | H₂O/NH₄Cl | H | 88 |

| Carbon Dioxide | CO₂ | COOH | 71 |

| Chloroformate | ClCO₂Me | CO₂Me | 80 |

| Ketone | Ph₂CO | C(OH)Ph₂ | 71 |

| Disulfide | (SMe)₂ | SMe | 93 |

| Disulfide | (SPh)₂ | SPh | 87 |

Nucleophilic Substitution Reactions of Bromine Atoms

While bromine-lithium exchange offers a robust method for functionalization, the bromine atoms on the this compound ring are also susceptible to direct displacement by nucleophiles, particularly through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the triazole ring can facilitate nucleophilic aromatic substitution (SNAr) under certain conditions, although this pathway is generally less common for simple nucleophiles without catalytic activation.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C4 and C5 positions of the triazole. These reactions typically involve the reaction of the dibromotriazole with an organometallic reagent in the presence of a palladium catalyst and a base.

Studies on similar dibrominated heterocyclic systems provide insight into the potential reactivity of this compound. For example, 3,5-dibromo-1-methyl-1H-1,2,4-triazole undergoes Stille cross-coupling reactions with organotin reagents. mdpi.com Furthermore, selective palladium-catalyzed couplings have been demonstrated on other dibrominated heterocycles, such as 2,5-dibromo-3-methylthiophene (B84023) and 4,5-dibromo-6H-1,2-oxazines, where mono- or di-substituted products can be obtained by controlling the reaction stoichiometry. nih.govnih.gov In the case of 4,5-dibromo-6H-1,2-oxazines, Sonogashira coupling occurs selectively at the 4-position. nih.gov This suggests that a similar regioselectivity might be achievable with this compound, allowing for the stepwise introduction of different substituents at the 4- and 5-positions. While specific examples for the 2-methyl-2H-1,2,3-triazole derivative are not extensively detailed in the provided context, the reactivity of analogous compounds strongly supports the feasibility of these transformations.

Reduction Reactions for Debromination

The bromine atoms on the this compound ring can be selectively or fully removed through reduction reactions, most notably catalytic hydrogenation. This process of debromination is a valuable synthetic tool, providing access to less halogenated or completely dehalogenated 2-substituted-1,2,3-triazoles.

Hydrogenation is a widely employed method for the debromination of aryl and heteroaryl halides. In the context of substituted dibromotriazoles, this reaction typically proceeds in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction of 2-aryl-4,5-dibromotriazoles with hydrogen gas in the presence of a catalyst leads to the formation of the corresponding 2-aryltriazoles in excellent yields. nih.govresearchgate.net This transformation is efficient and provides a clean product, making it a preferred method for removing the bromine atoms without affecting the triazole ring or the N-substituent.

Similarly, 2-substituted 4-bromo-1,2,3-triazoles can be reduced via hydrogenation to yield 2,4-disubstituted triazoles. organic-chemistry.org This indicates that the debromination can be controlled to remove one or both bromine atoms depending on the starting material and reaction conditions. The general conditions for such hydrogenations involve dissolving the brominated triazole in a suitable solvent, adding the catalyst, and then exposing the mixture to hydrogen gas, often at elevated pressure.

Table 1: Examples of Reduction Reactions for Debromination

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Aryl-4,5-dibromotriazole | H₂, Catalyst (e.g., Pd/C) | 2-Aryltriazole | Excellent |

| 2-Substituted 4-bromotriazole | H₂, Catalyst (e.g., Pd/C) | 2,4-Disubstituted triazole | High |

This table provides a generalized summary of typical reduction reactions for debromination based on available literature.

Cycloaddition Reactions Involving the Triazole Moiety

The 1,2,3-triazole ring is an aromatic heterocycle. This aromaticity confers significant stability to the ring system, making it generally unreactive in cycloaddition reactions such as the Diels-Alder reaction under standard conditions. nih.gov The delocalization of pi-electrons within the triazole ring means that it does not readily behave as a diene or a dienophile.

There is a lack of documented evidence for this compound directly participating in cycloaddition reactions. For the triazole ring to engage in such transformations, its aromaticity typically needs to be disrupted, or the ring must be part of a more complex, reactive system. For instance, while the parent triazole is inert, specifically substituted triazole derivatives, such as 3-triazolyl-nitrosoalkenes, have been shown to undergo hetero-Diels-Alder reactions. nih.gov However, this reactivity is a function of the appended nitrosoalkene group, not the inherent reactivity of the triazole ring itself.

Furthermore, other isomers, like 1,2,4-triazole-3,5-diones, are known to act as dienophiles in Diels-Alder reactions, but this reactivity pattern is not observed for the 1,2,3-triazole scaffold. acgpubs.org In some synthetic routes to triazoles, a retro-Diels-Alder reaction is employed as a key step to form the triazole ring from a more complex cycloadduct, which further highlights the stability of the resulting triazole product. nih.gov

Functional Group Transformations on the Methyl Group

Direct functional group transformations on the N-methyl group of this compound are not extensively documented in the scientific literature. However, analogies with other N-methylated heterocyclic systems suggest potential pathways for its reactivity.

One plausible transformation involves the deprotonation of the methyl group using a strong base. The acidity of protons on a carbon adjacent to a nitrogen atom in a heterocyclic ring can be enhanced, making them susceptible to removal by a sufficiently strong base. For example, the deprotonation of methyl-substituted pyridinium (B92312) ions is a known method to generate ylides or mesoionic N-heterocyclic olefins. researchgate.net

By analogy, the treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), could potentially lead to the formation of a reactive intermediate. This deprotonated species could act as a nucleophile, reacting with various electrophiles to introduce new functional groups at the methyl position.

Table 2: Plausible Functional Group Transformations on the Methyl Group

| Reagents | Intermediate | Subsequent Electrophile | Potential Product |

| Strong Base (e.g., n-BuLi) | N-Methylene Anion/Ylide | Aldehyde/Ketone | β-Hydroxyalkyl-triazole |

| Strong Base (e.g., n-BuLi) | N-Methylene Anion/Ylide | Alkyl Halide | N-Ethyl (or longer chain)-triazole |

| Strong Base (e.g., n-BuLi) | N-Methylene Anion/Ylide | CO₂ | Triazole-acetic acid derivative |

It is important to note that this proposed reactivity is speculative and would require experimental validation. The presence of the two bromine atoms on the triazole ring could also influence the outcome of such reactions, potentially leading to competing reaction pathways such as halogen-metal exchange.

Mechanistic Investigations and Computational Studies

Quantum Chemical Calculations (e.g., DFT) on Reaction Pathways and Selectivity

Quantum chemical calculations, such as Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction mechanisms of nitrogen-rich heterocycles like triazoles. nih.gov These computational methods allow for the detailed study of molecular structures, electronic properties, and the energetics of reaction pathways, which are often difficult to determine experimentally. uzhnu.edu.uaresearchgate.net For substituted 1,2,3-triazoles, DFT has been used to investigate tautomeric stability, substituent effects, and the regioselectivity of reactions like alkylation. researchgate.netscielo.brresearchgate.net

The N-alkylation or N-arylation of a 1,2,3-triazole anion can potentially occur at the N1, N2, or N3 positions. Computational studies on unsubstituted and monosubstituted 1,2,3-triazoles have shown that the N2-substituted product is often thermodynamically more stable than the N1- or N3-substituted isomers. researchgate.netscielo.br Theoretical calculations (MP2/6-31G*) on the parent 1,2,3-triazole suggest that the 2H-tautomer is approximately 21 kJ/mol more stable than the 1H-tautomer, a finding supported by DFT calculations. scielo.br

While specific energy landscape data for the methylation of 4,5-dibromo-1,2,3-triazole is not extensively detailed in the available literature, general principles derived from related systems can be applied. The reaction proceeds from the 4,5-dibromo-1,2,3-triazolide anion, which attacks an electrophile (e.g., methyl iodide). The energy profile would include the energies of the reactants, the transition states for methylation at N1 and N2, and the final energies of the 1-methyl and 2-methyl products. The observed high regioselectivity for the N2 product (forming 4,5-Dibromo-2-methyl-2H-1,2,3-triazole) suggests that the transition state leading to this isomer is significantly lower in energy than the one leading to the N1 isomer. researchgate.netnih.gov This difference in activation energy is the primary determinant of the reaction's kinetic outcome.

The regioselectivity of N-substitution reactions is determined by the relative energies of the transition states for each possible pathway (N1 vs. N2 attack). nih.gov For 4,5-dibromo-1,2,3-triazole, the key intermediate is the corresponding triazolide anion formed upon deprotonation by a base. Computational analysis of this anion would reveal the distribution of negative charge and the highest occupied molecular orbital (HOMO), indicating the most nucleophilic sites. uzhnu.edu.ua

Theoretical calculations on the arylation of 1,2,3-triazoles using palladium catalysis have shown that the selectivity in favor of the N2 product can be traced to the reductive elimination step. researchgate.net The transition state for the formation of the N2-arylated product was calculated to be significantly lower in energy (by 3.3 kcal/mol) than the transition state leading to the N1 isomer. researchgate.net For the N-alkylation of 4,5-dibromo-1,2,3-triazole, a similar analysis of the Sₙ2 transition state would be expected to show a lower energy barrier for the attack at the N2 position. This is largely attributed to the steric hindrance imposed by the bromine atoms at the C4 and C5 positions, which destabilizes the transition state for N1-alkylation. scielo.br

Understanding Regioselectivity in N-Substitution of Brominated Triazoles

The N-substitution of NH-1,2,3-triazoles can yield a mixture of N1 and N2 isomers, making regiocontrol a significant synthetic challenge. However, in the case of 4,5-dibrominated triazoles, a high degree of regioselectivity favoring the N2-substituted product is consistently observed. researchgate.netnih.govresearchgate.net

The primary factor governing the high N2 regioselectivity in the alkylation and arylation of 4,5-dibromo-1,2,3-triazole is steric hindrance. scielo.br The two bulky bromine atoms at the C4 and C5 positions flank the N1 (and N3) atoms, creating significant steric repulsion that disfavors the approach of an electrophile to these positions. Consequently, the sterically less encumbered N2 atom becomes the preferred site of attack. scielo.brresearchgate.net This directing effect is a common strategy employed for the synthesis of N2-substituted 1,2,3-triazoles. researchgate.net

While steric effects are dominant, electronic factors also play a role. Computational studies on other triazole systems have analyzed reactivity descriptors such as Fukui functions and atomic partial charges to predict the most reactive sites for electrophilic attack. uzhnu.edu.uanih.govresearchgate.net Generally, N1 is considered the kinetic site of protonation and alkylation in many simpler triazoles due to higher electron density. scielo.br However, the thermodynamic stability of the N2-substituted product often prevails. scielo.br In the case of 4,5-dibromo-1,2,3-triazole, the powerful steric effect aligns with the formation of the thermodynamically favored N2 isomer, leading to almost exclusive formation of this product. researchgate.net

Table 1: Factors Influencing Regioselectivity in N-Substitution of 4,5-Dibromo-1,2,3-triazole

| Factor | Effect on N1-Substitution | Effect on N2-Substitution | Predominant Outcome | Reference(s) |

| Steric Hindrance | High; due to two bromine atoms at C4 and C5, which destabilizes the transition state. | Low; N2 position is sterically accessible. | N2-Substitution | scielo.br, researchgate.net |

| Thermodynamic Stability | N1-isomer is generally less stable. | N2-isomer is generally the more stable thermodynamic product. | N2-Substitution | researchgate.net, scielo.br |

| Electronic Effects | N1 is often the kinetic site in simpler triazoles. | Less nucleophilic than N1 in the absence of steric factors. | N2-Substitution (dominated by sterics) | scielo.br, researchgate.net |

The choice of reaction conditions, including the base, solvent, and catalyst (if any), is crucial in controlling the regioselectivity of triazole N-substitution. For the alkylation and arylation of 4,5-dibromo-1,2,3-triazole, a common and effective system involves using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govnih.govresearchgate.net

Solvent: Polar aprotic solvents like DMF are effective in dissolving the triazole substrate and the base, facilitating the formation of the triazolide anion. The solvent can also influence the reactivity and selectivity by solvating the cation of the base and the transition state. researchgate.net

Base: A base such as K₂CO₃ is required to deprotonate the NH-triazole, generating the nucleophilic triazolide anion necessary for the reaction. The choice and strength of the base can impact the equilibrium between different anionic forms and influence the reaction outcome. researchgate.net

Catalyst: While many N-alkylation reactions of 4,5-dibromo-1,2,3-triazole proceed without a catalyst, N-arylation reactions can be facilitated by catalysts. For instance, copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig reactions have been developed for the N-arylation of triazoles. researchgate.net In these cases, the ligand on the metal catalyst can play a significant role in directing the regioselectivity, often favoring the sterically less hindered N2 position. researchgate.netnih.gov

Mechanisms of Bromine Exchange and Functionalization Reactions

The bromine atoms in this compound are not merely passive steric directors; they are also reactive handles for further molecular elaboration. The primary mechanism for their substitution is the bromine-lithium exchange. rsc.org

This reaction typically involves treating the dibromotriazole with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -75°C to -100°C) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.orgprinceton.edu The mechanism is believed to proceed through an "ate" complex, where the nucleophilic butyl group from the organolithium reagent attacks the electrophilic bromine atom. princeton.edu

The exchange occurs preferentially at the C5 position. rsc.org This regioselectivity is followed by quenching the resulting 5-lithio-4-bromo-2-methyl-2H-1,2,3-triazole intermediate with a suitable electrophile. A wide range of electrophiles can be used, allowing for the introduction of diverse functional groups at the C5 position. rsc.org

Table 2: Examples of Electrophiles Used in Quenching after Br-Li Exchange

| Electrophile | Functional Group Introduced | Reference(s) |

| H₂O / NH₄Cl | -H (Debromination) | rsc.org |

| CO₂ | -COOH (Carboxylation) | rsc.org |

| (CH₃)₂S₂ | -SCH₃ (Methylthiolation) | rsc.org |

| (C₆H₅)₂S₂ | -SC₆H₅ (Phenylthiolation) | rsc.org |

| (C₆H₅)₂CO | -C(OH)(C₆H₅)₂ | rsc.org |

| CH₃OCOCl | -COOCH₃ | rsc.org |

A subsequent bromine-lithium exchange can be performed at the C4 position, enabling a "one-pot" sequence to replace both bromine atoms and synthesize fully substituted 2-methyl-2H-1,2,3-triazoles. rsc.org This stepwise functionalization provides a powerful tool for building molecular complexity on the triazole scaffold.

Applications and Advanced Materials Chemistry

Building Block in Complex Organic Synthesis

4,5-Dibromo-2-methyl-2H-1,2,3-triazole serves as a foundational component for constructing a variety of substituted 1,2,3-triazole derivatives. The presence of the two bromine atoms provides reactive sites that can be manipulated through various chemical reactions, allowing for the introduction of different functional groups. This capability is crucial for creating molecules with specific, desired properties for applications in medicinal chemistry and materials science.

A significant challenge in the chemistry of 1,2,3-triazoles is controlling the position of substituents on the triazole ring, a concept known as regiochemistry. scielo.br The synthesis of N-2 substituted 1,2,3-triazoles is often difficult because the N-1 position is typically the preferred site for incoming groups. researchgate.net However, using a 1,2,3-triazole with bromine atoms at the 4 and 5 positions helps to direct alkylation reactions specifically to the N-2 position. scielo.br This regioselective control is highly valuable as the bromine atoms can then be readily replaced or transformed into different functional groups. scielo.br This strategy provides a reliable pathway to selectively synthesize 2,4,5- and 2,4-substituted 1,2,3-triazoles, which are otherwise challenging to obtain. scielo.br

For example, the reaction of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides demonstrates high regioselectivity, producing 2-aryl-4,5-dibromotriazoles. researchgate.net These intermediates can then undergo further reactions, such as debromination, to yield the desired 2-aryl-1,2,3-triazoles. researchgate.net This two-step process offers an efficient route to access specific isomers that are important in various chemical applications. researchgate.net

The 1,2,3-triazole ring is a key structural motif found in many biologically active compounds. researchgate.netnih.govnih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities. researchgate.netresearchgate.net Consequently, this compound is an important intermediate for the synthesis of novel molecules with potential therapeutic or agricultural applications. chemimpex.com

The synthesis of N-2 substituted 1,2,3-triazoles is an area of interest in drug discovery. researchgate.net The ability to create specifically substituted triazoles from precursors like 4,5-dibromo-2H-1,2,3-triazole is valuable for developing new pharmaceutical agents. researchgate.netchemimpex.com The 1,2,3-triazole scaffold has been identified as a bioisostere for other functional groups, such as amide or ester bonds, which is a common strategy in medicinal chemistry to improve a drug candidate's properties. researchgate.net

Derivatives of 1,2,3-triazoles are utilized in agriculture as fungicides, herbicides, and plant growth regulators. nih.govrjptonline.org Research has shown that certain compounds derived from 4,5-dibromo-2H-1,2,3-triazole exhibit promising fungicidal activity. researchgate.net For instance, some synthesized derivatives showed moderate to good activity against plant pathogens such as Phytophythora capsici and Alternaria alternata. researchgate.net This highlights the potential of using this compound as a starting material for the development of new crop protection products. chemimpex.com

The 1,2,3-triazole core is a versatile pharmacophore, and its derivatives have been extensively studied for a range of biological activities.

| Biological Activity | Description of Research Findings | Reference |

|---|---|---|

| Anti-inflammatory | Derivatives of 1,2,3- and 1,2,4-triazoles have been investigated for their anti-inflammatory properties. These compounds can act through various mechanisms, including the inhibition of enzymes like COX-1/COX-2. | researchgate.netmdpi.com |

| Antitubercular | Molecules containing the 1,2,3-triazole moiety are considered promising candidates for new anti-tuberculosis agents. Several studies have synthesized and evaluated 1,2,3-triazole derivatives, with some showing significant activity against Mycobacterium tuberculosis. | researchgate.netrsc.org |

| Fungicidal | The triazole class of compounds is well-known in agriculture for its potent antifungal effects. Specific derivatives synthesized from 4,5-dibromo-2H-1,2,3-triazole have shown notable inhibition rates against certain fungi. | researchgate.netrjptonline.org |

| Anticholinesterase | Some 1,2,3-triazole compounds have been synthesized and tested for their ability to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity is relevant for the treatment of neurodegenerative diseases. | nih.gov |

4,5-Dibromo-2H-1,2,3-triazole, a closely related precursor, is instrumental in synthesizing di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives, which are difficult to produce through other methods. researchgate.net A scalable, four-step synthesis has been developed that begins with the N²-arylation of 4,5-dibromo-2H-1,2,3-triazole. researchgate.net This initial step is followed by a sequence of functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation, to reliably yield the target molecules. researchgate.net This methodology demonstrates the utility of the dibrominated triazole core in accessing complex, multi-substituted aromatic structures. researchgate.net

Precursor for Bioactive Molecules

Role in Material Science

While specific research on the direct applications of this compound in material science is not extensively documented in publicly available literature, its structural features suggest potential utility as a precursor or building block in the development of advanced materials. The presence of two bromine atoms on the triazole ring offers reactive sites for further chemical modifications, such as cross-coupling reactions, which are instrumental in synthesizing more complex molecules with desired electronic and photophysical properties. mdpi.com The 1,2,3-triazole core itself is a desirable scaffold in materials science due to its aromaticity, thermal stability, and electron-deficient nature. chemijournal.commdpi.com

Coordination Polymers and Optical Properties

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The 1,2,3-triazole moiety is a well-established ligand in the construction of coordination polymers due to the coordinating ability of its nitrogen atoms. scispace.com These materials are of significant interest for their diverse structures and potential applications in areas such as catalysis, gas storage, and optics. nih.govmdpi.com

Although there is a lack of specific studies on coordination polymers derived directly from this compound, the general principles of coordination chemistry suggest its potential as a ligand. The bromine atoms could be substituted with other functional groups capable of coordinating to metal centers, thereby enabling the formation of multidimensional polymer networks. The optical properties of such coordination polymers would be influenced by both the metal ion and the organic ligand. Triazole-based coordination polymers have been shown to exhibit interesting luminescent properties. mdpi.com The incorporation of a substituted triazole ligand like a derivative of this compound could potentially lead to new materials with tailored optical characteristics.

Luminophores

Luminophores, or fluorescent dyes, are molecules that emit light upon excitation by a suitable energy source. Triazole derivatives have emerged as a promising class of fluorophores. nih.gov In particular, N-2-aryl-1,2,3-triazoles have been identified as a novel class of UV/blue-light-emitting fluorophores with tunable optical properties. nih.gov The emission characteristics of these compounds can be modulated by altering the substituents on the triazole and aryl rings.

While the luminescent properties of this compound itself have not been detailed in the available literature, its structure provides a platform for the synthesis of new luminophores. The dibromo functionality allows for the introduction of various aryl groups at the 4 and 5 positions through reactions like the Suzuki or Sonogashira cross-coupling. mdpi.com This synthetic versatility could enable the creation of a library of novel triazole-based luminophores with a wide range of emission colors and quantum yields. The inherent fluorescence of some 1,2,3-triazole derivatives, coupled with the potential for extensive functionalization, makes this an area ripe for exploration. mdpi.comnih.gov

| Triazole Derivative Class | Reported Emission Range | Potential Application |

|---|---|---|

| N-2-aryl-1,2,3-triazoles | UV/blue (350-400 nm) nih.gov | UV/blue light-emitting fluorophores nih.gov |

| 4,5-bis(arylethynyl)-1,2,3-triazoles | Violet to Red (395-609 nm) nih.gov | Fluorescent labels for bioimaging nih.gov |

Organic Electronic Devices (e.g., OLEDs, OFETs)

The unique electronic properties of the triazole ring have led to the investigation of its derivatives in organic electronic devices. chemijournal.com The electron-deficient nature of the 1,2,4-triazole (B32235) system, for instance, has been exploited for its excellent electron-transport and hole-blocking properties in Organic Light-Emitting Diodes (OLEDs). researchgate.net In the realm of Organic Field-Effect Transistors (OFETs), certain donor-acceptor compounds based on a 2H-benzo[d] mdpi.comnih.govnih.govtriazole core have been shown to behave as p-type semiconductors. nih.gov

The application of this compound in this field would likely involve its use as a synthetic intermediate. The bromine atoms serve as handles for introducing electronically active groups, allowing for the design of molecules with specific charge transport characteristics. By strategically modifying the structure, it may be possible to develop new materials for use as electron transporters, hole transporters, or emitters in OLEDs, or as the active semiconductor layer in OFETs. The inherent thermal stability of the triazole ring is also an advantageous property for materials used in electronic devices.

| Device Type | Role of Triazole Derivatives | Example Triazole Core |

|---|---|---|

| OLEDs | Electron-transport and hole-blocking materials researchgate.net | 1,2,4-Triazole researchgate.net |

| OFETs | p-type semiconductors nih.gov | 2H-benzo[d] mdpi.comnih.govnih.govtriazole nih.gov |

Spectroscopic and Structural Insights into this compound

The meticulous structural confirmation and characterization of novel chemical compounds are foundational to their application in scientific research. For the compound this compound, a comprehensive suite of spectroscopic and crystallographic techniques has been employed to elucidate its precise molecular architecture and properties. This article delves into the specific application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography in the detailed analysis of this halogenated triazole derivative.

Future Research Directions and Perspectives

Development of Novel and Greener Synthetic Routes

Current synthetic strategies for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, while effective, often rely on traditional methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the development of more sustainable and efficient protocols, aligning with the principles of green chemistry.

Future research should focus on:

Catalytic Systems: Exploring novel catalytic systems that can improve yield and selectivity while minimizing waste. This includes the investigation of reusable heterogeneous catalysts.

Alternative Solvents: Moving away from conventional organic solvents towards greener alternatives such as water, ionic liquids, or deep eutectic solvents. Micellar media in water, for instance, has shown promise in favoring multi-component syntheses of 1,2,3-triazoles. unive.it

Energy-Efficient Methods: Investigating the use of alternative energy sources like microwave irradiation or ultrasonication to accelerate reaction times and reduce energy consumption. nih.gov

Atom Economy: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product.

| Green Chemistry Approach | Potential Benefit | Relevant Research Area |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Nanoparticle catalysis, supported catalysts |

| Aqueous Synthesis | Reduced environmental impact, improved safety | Micellar catalysis, phase-transfer catalysis |

| Microwave/Ultrasound | Faster reaction rates, lower energy use | Energy-efficient organic synthesis |

| One-Pot Reactions | Increased efficiency, reduced workup | Multicomponent reaction design |

Exploration of New Reactivity Patterns and Derivatizations

The two bromine atoms on the triazole ring of this compound are key to its synthetic utility, serving as handles for a wide range of derivatization reactions. Future research will undoubtedly focus on expanding the repertoire of these transformations to create novel and complex molecules.

Key areas for exploration include:

Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a diverse array of substituents at the 4- and 5-positions. uzh.chmdpi.comnih.gov The regioselective arylation of 4,5-dibromo-1,2,3-triazole has already been demonstrated, providing a pathway to 2-aryltriazoles. nih.govresearchgate.net

Metal-Free Transformations: Developing novel metal-free C-H activation and functionalization strategies to introduce new bonds directly onto the triazole core, thus avoiding the use of expensive and potentially toxic metal catalysts.

Click Chemistry and Beyond: Utilizing the triazole core in "click" chemistry reactions to conjugate it with other molecules, including biomolecules and polymers.

Sequential Functionalization: Developing strategies for the selective and sequential functionalization of the two bromine atoms to create unsymmetrically substituted triazoles with tailored properties.

| Reaction Type | Potential Substituents | Application |

| Suzuki Coupling | Aryl, Heteroaryl | Medicinal Chemistry, Organic Electronics |

| Sonogashira Coupling | Alkynyl | Materials Science, Probe Synthesis |

| Buchwald-Hartwig Amination | Amines, Anilines | Drug Discovery, Ligand Design |

| C-H Functionalization | Alkyl, Aryl | Late-stage diversification |

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules. nih.gov Applying these methods to this compound can accelerate research and development.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using DFT to model reaction pathways for new synthetic routes and derivatizations, helping to optimize reaction conditions and predict product outcomes.

Property Prediction: Calculating key electronic and photophysical properties of novel derivatives to guide the design of new materials with specific functionalities, such as fluorescence or charge-transport capabilities.

Isomer Stability: Investigating the relative stabilities of different N-substituted triazole isomers through computational analysis, which can inform regioselective synthesis strategies. researchgate.net

Virtual Screening: Employing molecular docking and other in silico methods to predict the biological activity of new derivatives, prioritizing synthetic efforts towards the most promising candidates for medicinal applications.

Expanded Applications in Medicinal and Materials Science

The 1,2,3-triazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. frontiersin.orgnih.govfrontiersin.org Similarly, the unique properties of triazoles make them attractive components for advanced materials. researchgate.net

Future research into the applications of this compound and its derivatives should explore:

Medicinal Chemistry:

Antimicrobial Agents: Synthesizing and screening new derivatives for activity against drug-resistant bacteria and fungi.

Anticancer Agents: Designing and evaluating novel compounds that can target specific pathways in cancer cells.

Antiviral and Antiparasitic Drugs: Exploring the potential of this scaffold in the development of new treatments for infectious diseases.

Materials Science:

Organic Electronics: Incorporating the triazole core into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Functional Polymers: Using the dibromo-functionality to create novel polymers with tailored thermal, mechanical, and electronic properties.

Corrosion Inhibitors: Investigating the ability of triazole derivatives to protect metal surfaces from corrosion.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. nih.govbeilstein-journals.orgrsc.orgrsc.orgnih.govresearchgate.net The synthesis of this compound and its derivatives is well-suited for these modern technologies.

Future perspectives in this area include:

Continuous Flow Synthesis: Developing robust and efficient flow chemistry protocols for the synthesis of the parent compound and its derivatives. This will enable safer handling of potentially hazardous reagents and facilitate large-scale production. nih.govbeilstein-journals.orgrsc.org

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate large libraries of diverse derivatives for high-throughput screening in drug discovery and materials science. researchgate.netresearchgate.netsigmaaldrich.comnih.gov

Process Analytical Technology (PAT): Integrating real-time monitoring and control technologies into flow processes to ensure consistent product quality and optimize reaction conditions.

Machine Learning-Guided Optimization: Employing machine learning algorithms to analyze data from automated experiments and predict optimal reaction conditions, further accelerating the discovery of new compounds and materials.

The continued exploration of this compound holds immense promise for advancing various scientific fields. By embracing greener synthetic methods, exploring novel reactivity, leveraging computational tools, and integrating modern automation, researchers can unlock the full potential of this versatile chemical building block.

Q & A

Basic: What are the optimal synthetic routes for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via bromination of 2H-1,2,3-triazole derivatives. Key methods include:

- Direct Bromination : Bromine (Br₂) in water at 50°C yields 95% product, but requires careful quenching with Na₂SO₃ to avoid over-bromination .

- Stepwise Alkylation and Bromination : Methylation of 4,5-dibromo-2H-1,2,3-triazole using iodomethane and K₂CO₃ in DMF at −10°C to 20°C achieves 36.9% yield .

- N-Bromosuccinimide (NBS) Method : Using NBS in isopropyl acetate at 20°C provides a milder alternative with reduced hazards .

Critical Considerations : Temperature and stoichiometry significantly impact yield. For example, bromine excess at lower temperatures (0°C) reduces side reactions but may require longer reaction times .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Proton-deficient triazole cores require high-field NMR (e.g., 400 MHz) to resolve aromatic proton environments. Substituent effects on chemical shifts (e.g., methyl or bromine groups) aid structural confirmation .

- X-ray Crystallography : SHELXL software (via SHELX system) refines crystal structures, particularly for analyzing halogen bonding and molecular packing .

- HRMS : High-resolution mass spectrometry validates molecular weight (C₂HBr₂N₃, MW 226.86) and isotopic patterns from bromine .

Intermediate: How can this compound be derivatized into bioactive Schiff bases?

Methodological Answer:

- Schiff Base Formation : React the triazole with substituted benzaldehydes in absolute ethanol and glacial acetic acid under reflux (4–12 hours). For example, 4-amino-triazole derivatives form imine linkages with electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) .

- Purification : Post-reaction, solvent evaporation under reduced pressure followed by recrystallization (water-ethanol) isolates products with >60% purity .

Advanced: How do structural modifications (e.g., linker length, substituents) affect the biological activity of triazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Alkylene Linkers : Increasing linker length between the triazole and nucleobase (e.g., uracil) enhances DNA intercalation but may reduce solubility .

- Halogen Effects : Bromine at C4/C5 improves antimicrobial activity due to increased lipophilicity and halogen bonding with target proteins .

- Methyl Group : The 2-methyl group stabilizes the triazole ring against metabolic degradation, as shown in pharmacokinetic studies .

Experimental Design : Use combinatorial libraries to screen analogs against enzyme targets (e.g., carbonic anhydrase-II) .

Advanced: What crystallographic refinement strategies are recommended for triazole-containing compounds?

Methodological Answer:

- SHELX Suite : SHELXL refines high-resolution data, handling twinning and anisotropic displacement parameters common in halogenated triazoles .

- Twinned Data : For macromolecular complexes, SHELXE resolves phase ambiguities in twinned crystals via iterative density modification .

- Validation Tools : CheckCIF (IUCr) identifies outliers in bond lengths/angles caused by heavy atoms (Br) .

Advanced: How to resolve contradictions in reported bromination yields (e.g., 49% vs. 95%)?

Methodological Answer:

- Root Causes :

- Temperature Control : Higher yields (95%) occur at 50°C with excess Br₂, while lower temperatures (0–20°C) result in incomplete reactions .

- Workup Efficiency : Quenching with Na₂SO₃ minimizes bromine residues, improving yield .

- Substrate Purity : Impurities in 2H-1,2,3-triazole starting material reduce reactivity, necessitating recrystallization .

Mitigation : Standardize protocols using NBS for safer, reproducible bromination (70–80% yields) .

Advanced: What computational approaches predict the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase ATP-binding pockets). Triazole bromines often form halogen bonds with backbone carbonyls .

- QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict antimicrobial or anticancer activity .

Advanced: How does thermal stability impact the application of this compound in energetic materials?

Methodological Answer:

- Thermal Decomposition : Differential scanning calorimetry (DSC) shows exothermic peaks at ~200°C, correlating with nitro derivative stability .

- Kinetic Analysis : Use Kissinger method to calculate activation energy (Eₐ) from thermogravimetric (TGA) data. Bromine substituents increase Eₐ, enhancing thermal resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.